5,8,11,14-Tetraoxadocosane
Description
5,8,11,14-Tetraoxadocosane is a linear polyether compound with a 22-carbon backbone (docosane) and four oxygen atoms positioned at the 5th, 8th, 11th, and 14th carbon atoms.
Properties
CAS No. |
220828-93-3 |
|---|---|
Molecular Formula |
C18H38O4 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C18H38O4/c1-3-5-7-8-9-10-12-20-14-16-22-18-17-21-15-13-19-11-6-4-2/h3-18H2,1-2H3 |
InChI Key |
DVXRZTUHTRMCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features of 5,8,11,14-Tetraoxadocosane with related polyethers and fatty acid derivatives:
Key Observations:
- Chain Length and Flexibility : Longer-chain polyethers like this compound (22 carbons) are expected to exhibit lower melting points and higher viscosity compared to shorter analogs like 4,7,10,13-Tetraoxatetradecan-1-ol (14 carbons) due to increased van der Waals interactions .
- Reactivity : Unlike ETYA or arachidonic acid, which contain reactive carboxylic acid groups or unsaturated bonds, the ether linkages in this compound confer chemical inertness, making it more stable under acidic or oxidative conditions .
Physicochemical Properties
The following hypothetical properties for this compound are inferred from analogs:
- Solubility: High in polar solvents (e.g., ethanol, DMSO) due to ether oxygens, similar to 4,7,10,13-Tetraoxatetradecan-1-ol .
- Thermal Stability : Higher than arachidonic acid (which degrades via oxidation) but lower than fully saturated hydrocarbons like 2,6,10,14-Tetramethylhexadecane .
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